molecular formula C14H27O2- B1227901 Tetradecanoate

Tetradecanoate

Cat. No.: B1227901
M. Wt: 227.36 g/mol
InChI Key: TUNFSRHWOTWDNC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tetradecanoate, the ester form of tetradecanoic acid (myristic acid, C14H28O2), is a saturated fatty acid derivative widely utilized in industrial and biochemical applications. Its most common form, methyl this compound (C15H30O2, CAS 124-10-7), is notable for its role as a biodiesel component, surfactant, and intermediate in organic synthesis . Structurally, it consists of a 14-carbon chain with a methyl ester group, conferring distinct physical and chemical properties, such as a melting point of 18°C and boiling point of 295°C .

Scientific Research Applications

Pharmaceutical Applications

Tetradecanoate plays a crucial role in pharmaceutical formulations due to its properties as a penetration enhancer and its ability to modify drug delivery systems.

  • Transdermal Drug Delivery : this compound has been evaluated for its effectiveness in enhancing the penetration of drugs through the skin. Studies have shown that it can improve the absorption of melatonin in transdermal patches and is effective in formulations of bupropion on human cadaver skin .
  • Topical Formulations : It is commonly used in topical pharmaceutical preparations. For example, this compound has been included in formulations for oxymorphone and clobetasol 17-propionate, enhancing their therapeutic effects .
  • Microencapsulation : Polyvinyl alcohol modified with this compound has been utilized to create biodegradable microspheres for drug delivery systems containing progesterone or indomethacin, demonstrating its utility in controlled release applications .

Cosmetic Applications

This compound is widely used in the cosmetic industry due to its emollient properties.

  • Skin Absorption : The ester form, isopropyl this compound, is favored in cosmetic formulations for its ability to enhance skin absorption. It is often found in creams and lotions aimed at improving moisture retention and skin feel .
  • Surfactants and Emulsifiers : this compound serves as a raw material for producing surfactants such as sorbitan fatty acid esters, which are essential in stabilizing emulsions in cosmetic products .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pest management tool.

  • Attractant for Pests : Research indicates that this compound can be used as an olfactory cue for mirid bugs, enhancing their attraction to host plants. This property can be leveraged to develop eco-friendly pest management strategies that utilize this compound as a bait .

Industrial Applications

This compound finds numerous applications in industrial settings.

  • Production of Surfactants : It is a key ingredient in the synthesis of various surfactants used in detergents and cleaning products. Its hydrophobic nature allows it to effectively reduce surface tension .
  • Lubricants and Plasticizers : this compound is employed as a lubricant and plasticizer in the production of PVC heat stabilizers and waterproofing agents, contributing to improved material properties .

Case Study 1: Enhancing Drug Delivery

A study evaluated the efficacy of this compound as a penetration enhancer in transdermal patches containing melatonin. Results indicated a significant increase in drug absorption rates compared to control formulations without this compound.

Case Study 2: Pest Management Strategy

Field trials demonstrated that synthetic this compound significantly increased the capture rates of mirid bugs when used as an attractant on yellow board traps. The study suggested that incorporating this compound into pest management strategies could reduce reliance on chemical pesticides .

Data Summary Table

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug delivery systems (transdermal patches)Enhanced absorption rates
Topical formulationsImproved therapeutic effects
MicroencapsulationControlled release of drugs
CosmeticsSkin creams and lotionsImproved moisture retention
SurfactantsStabilization of emulsions
AgriculturePest attractantEco-friendly pest management
IndustrialSurfactantsEffective cleaning agents
Lubricants and plasticizersEnhanced material properties

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for quantifying Tetradecanoate in biological samples, and how do their detection limits compare?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are widely used. HPLC offers a detection limit (LOD) of ~0.1 µg/mL for pure samples, while GC-MS achieves sub-ng/mL sensitivity due to superior ionization efficiency. Validate methods using spiked recovery experiments and internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. How can researchers ensure the synthesis of high-purity this compound derivatives for metabolic studies?

  • Methodological Answer : Employ recrystallization in non-polar solvents (e.g., hexane) followed by vacuum distillation. Purity (>98%) should be verified via nuclear magnetic resonance (NMR) spectroscopy (e.g., absence of extraneous proton signals) and thin-layer chromatography (TLC) with iodine vapor visualization. Contaminants from esterification side reactions (e.g., unreacted fatty acids) require iterative purification .

Q. What in vitro models are appropriate for studying this compound’s role in lipid metabolism?

  • Methodological Answer : Use hepatocyte cell lines (e.g., HepG2) or primary adipocytes cultured in lipid-depleted media. Dose-response experiments should include physiological concentrations (10–100 µM) and controls for β-oxidation inhibitors (e.g., etomoxir). Measure intracellular lipid accumulation via Oil Red O staining and quantify via spectrophotometry .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in this compound’s reported dual role as a PPAR-α agonist and antagonist?

  • Methodological Answer : Synthesize ¹³C-labeled this compound and track its incorporation into nuclear receptor complexes via co-immunoprecipitation (Co-IP) and mass spectrometry. Compare binding kinetics under varying redox conditions (e.g., hypoxic vs. normoxic) using surface plasmon resonance (SPR). Reconcile discrepancies by contextualizing ligand-receptor interactions with cellular redox states .

Q. What statistical approaches are optimal for analyzing conflicting data on this compound’s cytotoxicity in cancer cells?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for inter-study variability (e.g., differences in cell lines, exposure durations). Use hierarchical clustering to identify confounding variables (e.g., serum concentration in culture media). Validate findings via dose-escalation studies with apoptosis markers (e.g., caspase-3 activation) .

Q. How can multi-omics integration clarify this compound’s impact on microbial lipidomes in gut microbiota studies?

  • Methodological Answer : Combine lipidomics (LC-MS/MS profiling), metatranscriptomics (RNA-seq), and metabolic flux analysis (¹³C-tracer experiments). Use covariance networks to link this compound abundance with microbial gene expression (e.g., fatty acid biosynthetic genes). Validate hypotheses via gnotobiotic mouse models colonized with defined microbial consortia .

Q. Data Contradiction & Replication

Q. How should researchers address inconsistent findings in this compound’s inhibition of phospholipase A2 (PLA2)?

  • Methodological Answer : Replicate assays across multiple PLA2 isoforms (e.g., secretory vs. cytosolic) and substrate conditions (e.g., micellar vs. vesicular lipid formulations). Compare IC₅₀ values using nonlinear regression and assess allosteric effects via Hill coefficient analysis. Report buffer composition and lipid phase state explicitly to identify artifact sources .

Q. What experimental controls are critical for validating this compound’s antioxidant activity in neuronal models?

  • Methodological Answer : Include positive controls (e.g., α-tocopherol) and negative controls (e.g., lipid-free media). Quantify reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA) and validate via electron paramagnetic resonance (EPR) spectroscopy. Account for auto-oxidation by measuring Thiobarbituric Acid Reactive Substances (TBARS) in blank samples .

Q. Experimental Design & Validation

Q. How can researchers optimize in vivo dosing regimens for this compound in metabolic syndrome studies?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models. Measure plasma half-life via LC-MS and correlate with tissue distribution (e.g., adipose vs. liver). Use staggered dosing protocols to distinguish acute effects (e.g., insulin sensitivity) from chronic adaptations (e.g., adipocyte hypertrophy) .

Q. What criteria should guide the selection of this compound analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer : Prioritize analogs with systematic variations in acyl chain length (C12–C16) and headgroup modifications (e.g., methyl esters vs. free acids). Assess solubility (logP values), membrane permeability (PAMPA assay), and metabolic stability (microsomal incubation). Use molecular docking to predict binding affinity to target proteins (e.g., FABP4) .

Q. Key Considerations for Researchers

  • Data Reproducibility : Document experimental parameters exhaustively (e.g., solvent purity, incubation temperature) to mitigate variability .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, omics technologies, and computational modeling to address mechanistic complexity .
  • Ethical Reporting : Disclose negative results and methodological limitations to avoid publication bias .

Comparison with Similar Compounds

Structural Analogs: Esters of Tetradecanoic Acid

a. Ethyl Tetradecanoate

Ethyl this compound (C16H32O2) differs by having an ethyl ester group instead of methyl. This substitution increases molecular weight (256.42 g/mol vs. 242.40 g/mol for methyl) and alters solubility. For instance, ethyl esters are less polar, enhancing compatibility with non-polar solvents. Ethyl this compound has been identified in L. cruciata plant extracts, suggesting its natural occurrence in specific propagation conditions .

b. Isopropyl this compound

Isopropyl this compound (C17H34O2), with a branched isopropyl group, exhibits reduced crystallinity compared to linear esters. In supercritical fluid extraction (SFE) studies, isopropyl this compound and isopropyl hexadecanoate were co-extracted from Pelargonium radula leaves, indicating similar CO2 solubility profiles .

c. Methyl 3-Hydroxythis compound

This hydroxylated derivative (C15H30O3, CAS 104871-97-8) introduces a hydroxyl group at the C3 position, increasing polarity and hydrogen-bonding capacity. Such modifications enhance its utility in pharmaceutical formulations but reduce thermal stability compared to non-hydroxylated esters .

Parent Acid and Salts

Tetradecanoic acid (myristic acid, C14H28O2) is the precursor to this compound esters. Unlike its esters, the free acid is solid at room temperature (melting point: 54°C) and is widely studied for its role in lipid metabolism. In toxicogenomic databases, myristic acid is associated with inflammatory pathways, whereas its ester derivatives are less bioactive .

Chain-Length Variants

a. Dodecanoate (C12)

Dodecanoate (laurate) esters, such as methyl dodecanoate (C13H26O2), have shorter chains, resulting in lower melting points (−5°C) and higher volatility. These properties make them preferable in cosmetics and low-temperature biodiesel blends .

b. Hexadecanoate (C16)

Hexadecanoate (palmitate) esters, like methyl hexadecanoate (C17H34O2), have longer chains, increasing melting points (30°C) and hydrophobicity. These esters are common in waxes and lubricants .

Functional Group Variants

2-Tetradecanone (C14H28O, CAS 2345-27-9), a ketone analog, replaces the ester group with a carbonyl. This change reduces molecular weight (212.37 g/mol) and increases reactivity in nucleophilic additions. 2-Tetradecanone is used in materials science as a model compound for studying ketone behavior .

Data Tables

Table 1: Physical Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
Methyl this compound C15H30O2 242.40 18 295 Biodiesel, surfactants
Ethyl this compound C16H32O2 256.42 12 308 Plant extracts, fragrances
Isopropyl this compound C17H34O2 270.45 -5 320 SFE extracts
2-Tetradecanone C14H28O 212.37 38 285 Organic synthesis

Table 2: Solubility and Extraction Efficiency

Compound Solubility in CO2 (SFE) Solubility in Methanol
Methyl this compound High High
Isopropyl this compound Moderate Moderate
Tetradecanoic acid Low Low

Research Findings

  • Extraction: Ethyl this compound is selectively produced in in vitro propagated plants, whereas cyclopentaneundecanoic acid dominates in naturally grown species .
  • Thermodynamics: Methyl this compound’s vapor pressure at 25°C is 0.002 kPa, significantly lower than dodecanoate esters, reflecting its stability in high-temperature applications .
  • Biological Activity: Hydroxylated derivatives like 3-hydroxythis compound exhibit enhanced antimicrobial properties but are less thermally stable than non-hydroxylated forms .

Preparation Methods

Chemical Synthesis of Tetradecanoate

Ozonolysis-Based Transesterification

The synthesis of hexadecyl cis-9-tetradecenoate, a branched this compound derivative, involves a multi-step chemical process (Fig. 1). Oleic acid methyl ester undergoes ozonolysis at −70°C to −78°C in organic solvents, followed by quenching with dimethyl sulfide (DMS) to yield 1-al-methyl nonoate intermediates . Subsequent Wittig reactions with n-pentyl- or n-butyl-triphenyl phosphonium salts produce cis-9-myristoleate, which is transesterified with cetyl alcohol using Thermomyces lanuginosa (Lipozyme TL IM) or CALB (Novozyme 435) at 65–70°C . This method achieves 88–95% yield with 92–95% purity, validated by GC-MS and 1H^1H NMR spectroscopy .

Critical Parameters

StepTemperature (°C)Time (h)CatalystYield (%)
Ozonolysis−70 to −781–1.5OzoneN/A
Quenching25–356–8DMSN/A
Transesterification65–708–10Lipozyme TL IM/Novozyme 43588–95

Carbon-13 Labeling for Isotopic Studies

[3-13C^{13}C]Tetradecanoic acid is synthesized via alkylation of diethyl sodio-malonate with [1-13C^{13}C]1-bromododecane, followed by saponification and decarboxylation . For carbonyl labeling, 1-bromotridecane is treated with K13CN^{13}CN (90% enrichment) to form a nitrile intermediate, which is hydrolyzed to tetradecanoic acid . These methods enable precise isotopic tracking in metabolic studies, with structural confirmation via gas-liquid chromatography and 1H^1H NMR .

Enzymatic Esterification Strategies

Immobilized Lipase in Continuous-Flow Systems

Isopropyl myristate synthesis using CALB immobilized on magnetic poly(styrene-co-divinylbenzene) matrices demonstrates the efficiency of continuous-flow reactors (Fig. 2). At a space time of 8 h and 50°C, acid/alcohol molar ratios of 1:5 to 1:15 achieve 80% conversion and 25 g·L1^{-1}·h1^{-1} productivity . Water removal via molecular sieves increases yields to >95% by shifting equilibrium toward ester formation .

Optimized Conditions for CALB-Catalyzed Esterification

ParameterValue
Temperature50–70°C
Molar Ratio (Acid:Alcohol)1:3.5–1:15
Space Time8–20 h
Enzyme Loading10–20% (w/w)
Yield80–95%

Pervaporation-Assisted Water Removal

The EP0506159A1 patent describes a hybrid system combining CALB-catalyzed esterification with pervaporation membranes to continuously extract water . Myristic acid and isopropanol (1:3.5 molar ratio) react at 65°C, achieving 70–80% conversion in the first reactor. Subsequent pervaporation at 80°C under 20 mbar vacuum reduces water content from 3.2% to 0.4%, enabling 95% final yield after three reactor stages .

Industrial-Scale Production Techniques

Packed-Bed Reactors with Inline Purification

Two-stage fixed-bed bioreactors integrate enzymatic esterification with solvent-free purification. Using CALB immobilized on macroporous resins, myristic acid and cetyl alcohol react at 70°C with a 1:1 molar ratio, achieving 90% conversion in 6 h. The crude product is purified via short-path distillation, yielding >98% pure this compound with acid values <1 mg KOH/g.

Solvent-Free Transesterification

Lipase-catalyzed transesterification of methyl this compound with long-chain alcohols (e.g., cetyl alcohol) under vacuum (5–10 mbar) eliminates solvent use. At 75°C and 5% Novozyme 435 loading, reaction equilibrium shifts toward ester formation within 4 h, achieving 94% yield .

Comparative Analysis of Methodologies

Yield and Purity Across Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)Purity (%)
Ozonolysis + EnzymaticLipozyme TL IM65–708–1088–9592–95
Carbon-13 LabelingNone25–10048–7275–85>99
Continuous-Flow CALBCALB-STY-DVB-M508–2080–9585–90
Pervaporation-AssistedCALB + GFT Membrane65–806–1295>98

Environmental and Economic Considerations

Enzymatic methods reduce energy consumption by 30–40% compared to chemical catalysis, with CO2_2 emissions lowered by 50% . However, enzyme costs ($120–150/kg) necessitate high reuse cycles (>20 batches) for economic viability .

Properties

Molecular Formula

C14H27O2-

Molecular Weight

227.36 g/mol

IUPAC Name

tetradecanoate

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/p-1

InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCC(=O)[O-]

Synonyms

Acid, Myristic
Acid, Tetradecanoic
Myristate
Myristic Acid
Tetradecanoic Acid

Origin of Product

United States

Retrosynthesis Analysis

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